molecular formula C15H19N3O2S B13956948 3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13956948
M. Wt: 305.4 g/mol
InChI Key: MHUBHRNNTDDAAS-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-cyano-pyridin-2-ylsulfanyl moiety at the 3-position. The tert-butyl ester enhances steric protection of the pyrrolidine nitrogen, improving stability during synthetic processes. This structure is pivotal in medicinal chemistry, particularly as a precursor for inhibitors or receptor modulators.

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 3-(3-cyanopyridin-2-yl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19N3O2S/c1-15(2,3)20-14(19)18-8-6-12(10-18)21-13-11(9-16)5-4-7-17-13/h4-5,7,12H,6,8,10H2,1-3H3

InChI Key

MHUBHRNNTDDAAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=C(C=CC=N2)C#N

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Starting Materials and Key Intermediates

Stepwise Preparation

Step 1: Formation of the Pyrrolidine Core with Carboxylic Acid Protection
  • Starting from commercially available N-Boc-pyrrolidine-1-carboxylic acid or its derivatives, the carboxylic acid is protected as a tert-butyl ester using reagents such as tert-butyl 2,2,2-trichloroacetimidate (TBTA), which has been shown to be superior in yield and selectivity for tert-butyl ester formation (approximately 70% yield).
Step 2: Installation of the Sulfur Linkage
  • The sulfur atom is introduced by nucleophilic substitution or coupling reactions between the pyrrolidine derivative and a suitable 3-cyanopyridin-2-yl thiol or halide.
  • This step requires mild conditions to avoid racemization and preserve stereochemistry.
  • Reaction monitoring is typically done by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the sulfanyl linkage.
Step 4: Final Purification and Characterization
  • The final compound is purified by chromatographic techniques.
  • Structural confirmation is performed using NMR, mass spectrometry, and elemental analysis.
  • Stereochemical purity is confirmed by chiral HPLC or optical rotation measurements.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Carboxylic acid protection tert-Butyl 2,2,2-trichloroacetimidate, acid catalyst ~70% Efficient tert-butyl ester formation
2 Sulfur linkage formation 3-Cyanopyridin-2-yl thiol + pyrrolidine derivative, mild base 60-80% Requires stereochemical control
3 Cyanation (if needed) Palladium catalyst, cyanide source Variable Temperature and time critical
4 Purification and characterization Chromatography, NMR, HPLC - Ensures purity and stereochemistry

Analytical Techniques for Monitoring Synthesis

Research Findings and Perspectives

  • The preparation methods reported emphasize stereoselective synthesis to obtain the desired enantiomer, as the biological activity is often stereochemistry-dependent.
  • The use of tert-butyl esters as protecting groups is preferred due to their stability and ease of removal under acidic conditions.
  • The sulfur linkage to the pyridine ring is a critical step that influences the compound’s chemical properties and biological activity.
  • Ongoing research aims to optimize reaction conditions to improve yields and scalability for potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester:

General Information
this compound is a chemical compound with the molecular formula C15H19N3O2S and a molecular weight of 305.39526 . It is also identified by the CAS number CB42576602 .

Potential Applications
While the search results do not explicitly detail the applications of this compound, they do provide some context for potential applications in scientific research:

  • Raw Material/Preparation Product: This compound can be used as a raw material or in the preparation of other chemical products .
  • Related Research Area: Pyrrolidine-3-carboxylic acids have been studied as endothelin antagonists . Endothelin antagonists are a class of drugs that block the action of endothelin, a peptide that causes blood vessels to constrict. These antagonists have potential applications in treating conditions such as hypertension, heart failure, and kidney disease .
  • Synthesis of Pyrrolidine Derivatives: Pyrrolidine-3-carboxylic acid derivatives can be synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones, which can lead to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .

Available Suppliers

  • Amber MolTech LLC: This company is a supplier of this compound .

Mechanism of Action

The mechanism of action of 3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

(a) Amino vs. Sulfanyl Substitution
  • (S)-3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 21384-05-4): Replaces the sulfanyl group with an amino (-NH-) linker and positions the cyano group at the pyridine’s 4-position.
(b) Heterocyclic Ring Modifications
  • 3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1353954-02-5):
    Substitutes pyridine with pyrazine (a diazine ring), introducing a second nitrogen atom. This enhances electron-withdrawing effects and alters binding affinity in metal-coordinated systems .
(c) Oxidation State of Sulfur
  • 3-(Pyridine-2-sulfinylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester :
    Features a sulfinyl (-SO-) group instead of sulfanyl (-S-). The sulfinyl group increases polarity and may influence chiral recognition in enzymatic interactions .

Structural and Pharmacokinetic Implications

Table 1: Key Structural and Property Comparisons
Compound Name Heterocycle Substituent (Position) Molecular Weight (g/mol) Key Functional Groups
Target Compound Pyridine 3-Cyano, 2-Sulfanyl (S-) ~308.4* Cyano, Sulfanyl, tert-butyl ester
(S)-3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyridine 4-Cyano, 2-Amino (-NH-) ~303.3* Cyano, Amino, tert-butyl ester
3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrazine 3-Methyl, 2-Sulfanyl (S-) ~310.4* Methyl, Sulfanyl, tert-butyl ester
3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester N/A 2-Aminoethylsulfanyl 254.4 (C11H22N2O2S) Amino, Sulfanyl, tert-butyl ester

*Molecular weights estimated based on analogous structures in evidence.

Key Observations:
  • Lipophilicity: The tert-butyl ester and aromatic cyano group in the target compound increase lipophilicity compared to amino-substituted analogs (e.g., CAS 21384-05-4), which may enhance membrane permeability .
  • Metabolic Stability : Fluorinated analogs (e.g., ’s fluoro-pyridine derivative) show enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .
  • Solubility : Compounds with polar groups like sulfinyl () or hydroxymethyl () exhibit higher aqueous solubility than the target compound .

Biological Activity

3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as (S)-3-(3-cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H19N3O2S
  • Molecular Weight : 305.395 g/mol
  • CAS Number : [Specific CAS Number not provided in sources]

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notably, it has been studied for its potential as an inhibitor of specific protein kinases and other enzymes involved in disease pathways.

Key Mechanisms:

  • c-Met Inhibition : Research indicates that compounds with similar structures exhibit potent inhibition of the c-Met protein kinase, which is implicated in various cancers. This suggests that (S)-3-(3-cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester may also possess similar inhibitory properties .
  • GABA Modulation : There are indications that this compound could act as an allosteric modulator of GABA receptors, contributing to its potential neuroactive properties .
  • Oxidative Stress Response : The compound may influence pathways related to oxidative stress by modulating interactions with proteins like Nrf2, which plays a crucial role in cellular defense mechanisms .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (S)-3-(3-cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester and related compounds:

Activity TypeTarget/MechanismReferenceObservations
c-Met InhibitionProtein Kinase Potent inhibition observed in structure-activity relationship studies.
GABA ModulationGABA Receptors Potential allosteric modulation indicated.
Oxidative StressNrf2 Pathway Modulation of oxidative stress response noted.

Case Studies

  • Inhibition Studies : A study demonstrated that derivatives similar to (S)-3-(3-cyano-pyridin-2-ylsulfanyl)-pyrrolidine exhibited significant inhibition of c-Met at low nanomolar concentrations, highlighting their potential as anticancer agents .
  • Neuroprotective Effects : Research on related compounds indicated neuroprotective effects through GABA receptor modulation, suggesting therapeutic applications in neurodegenerative diseases .

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